haloxyfop-P-methyl

Stereoselective herbicidal activity Chiral pesticide ACCase inhibition

Haloxyfop-P-methyl is the methyl ester proherbicide of haloxyfop-P, the R-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide haloxyfop. It is a selective, systemic, post-emergence grass herbicide that inhibits acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), thereby blocking fatty acid biosynthesis in susceptible grass weeds.

Molecular Formula C16H13ClF3NO4
Molecular Weight 375.72 g/mol
CAS No. 72619-32-0
Cat. No. B057761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehaloxyfop-P-methyl
CAS72619-32-0
Synonyms(R)-2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-propanoic Acid Methyl Ester;  (R)-Haloxyfop-methyl;  DE 535;  Edge;  Eloge;  Gallant super;  Haloxyfop-P-methyl;  Haloxyfop-R-methyl;  Zellek Super
Molecular FormulaC16H13ClF3NO4
Molecular Weight375.72 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C16H13ClF3NO4/c1-9(15(22)23-2)24-11-3-5-12(6-4-11)25-14-13(17)7-10(8-21-14)16(18,19)20/h3-9H,1-2H3/t9-/m1/s1
InChIKeyMFSWTRQUCLNFOM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloxyfop-P-Methyl (CAS 72619-32-0): R-Enantiomer AOPP Herbicide for Scientific Procurement


Haloxyfop-P-methyl is the methyl ester proherbicide of haloxyfop-P, the R-enantiomer of the aryloxyphenoxypropionate (AOPP) herbicide haloxyfop [1]. It is a selective, systemic, post-emergence grass herbicide that inhibits acetyl-CoA carboxylase (ACCase; EC 6.4.1.2), thereby blocking fatty acid biosynthesis in susceptible grass weeds [2]. The compound is distinguished from the racemic haloxyfop-methyl by its defined stereochemistry, where the R-enantiomer carries the herbicidal activity [3].

Haloxyfop-P-Methyl Procurement: Why Generic Substitution Without Stereochemical Specification Compromises Performance


Procurement decisions involving haloxyfop-methyl cannot rely on simple chemical identity interchangeability due to stereochemical differentiation. Haloxyfop-methyl exists as a chiral molecule, and the herbicidal activity resides predominantly or exclusively in the R-enantiomer [1]. The racemate haloxyfop-methyl contains equimolar amounts of the active R-enantiomer and the inactive (or substantially less active) S-enantiomer [2]. Consequently, at equivalent application rates, haloxyfop-P-methyl (the R-enantiomer-enriched product) delivers approximately twice the herbicidal activity per unit mass relative to the racemic mixture. Furthermore, post-emergence foliar application efficacy is strongly dependent on the enantiomeric composition of the applied substance, whereas pre-emergence soil applications may exhibit reduced differentiation due to soil-mediated chiral inversion of S-haloxyfop to R-haloxyfop [3].

Haloxyfop-P-Methyl Quantitative Differentiation Evidence: Comparator-Based Performance Data


Stereochemical Activity: R-Enantiomer (Haloxyfop-P-Methyl) Delivers Herbicidal Activity Versus S-Enantiomer

The herbicidal activity of haloxyfop-methyl is stereospecific, residing in the R-enantiomer (haloxyfop-P-methyl) rather than the S-enantiomer. The racemic mixture was replaced commercially with the R-enantiomer-enriched product specifically because the R-form carries the herbicidal activity [1]. Post-emergence foliar application demonstrates that efficacy is clearly different for the two enantiomers, with the R-enantiomer providing the observed herbicidal effect [2].

Stereoselective herbicidal activity Chiral pesticide ACCase inhibition

Post-Emergence Weed Control: Haloxyfop-P-Methyl Outperforms Fluazifop-P-Butyl and Quizalofop-P-Ethyl in Urochloa decumbens Management

In a field study evaluating post-emergence herbicides for Urochloa decumbens (signal grass) control in peanuts, glyphosate and haloxyfop herbicides promoted the highest control levels, with haloxyfop-p-methyl demonstrating superior efficacy relative to other ACCase inhibitors [1]. The study established a clear efficacy hierarchy among the tested ACCase inhibitors.

Post-emergence herbicide Grass weed control Urochloa decumbens

Resistance Factor Comparison: Haloxyfop-P-Methyl Shows Lower Resistance Factor Than Fluazifop-P-Butyl in Eleusine indica Biotypes

In a greenhouse dose-response study investigating cross-resistance to ACCase inhibitors in Eleusine indica (goosegrass) from Paranacity, Brazil, resistance factors (RF) were determined for multiple herbicides [1]. Haloxyfop-p-methyl exhibited a resistance factor of 5.64, which was substantially lower than the resistance factors observed for fluazifop-p-butyl (10.66) and sethoxydim (9.80), while quizalofop-p-ethyl and clethodim showed no resistance.

Herbicide resistance ACCase inhibitor Eleusine indica

High-Load Formulation Advantage: 900 gae/L Haloxyfop-P-Methyl EC Reduces Packaging and Transportation Costs

Patent literature discloses that conventional (R)-haloxyfop-methyl emulsifiable concentrate formulations are marketed at 520 grams acid equivalent per liter (gae/L) [1]. High-load formulations containing at least 875 gae/L, specifically approximately 900 gae/L, have been developed to address the need for reduced packaging costs, increased transportation efficiency, and decreased solvent usage. However, these high-load formulations exhibited viscosity exceeding 11 Pa·s at −5°C compared to 0.16 Pa·s for 520 gae/L products, creating cold-weather handling challenges.

High-load formulation Emulsifiable concentrate Formulation technology

Environmental Fate: Rapid Ester Hydrolysis and Soil-Mediated Chiral Inversion of S-Haloxyfop to R-Haloxyfop

Studies on the environmental behavior of haloxyfop-methyl reveal rapid ester hydrolysis with half-lives of a few hours [1]. Further degradation of haloxyfop-acid occurs with half-lives of several days. Notably, in all three soils tested, S-haloxyfop was rapidly converted to R-haloxyfop, with complete conversion within less than 1 day [2]. This soil-mediated chiral inversion means that even if the inactive S-enantiomer were applied to soil, it would convert to the active R-form, partially mitigating the stereochemical advantage of haloxyfop-P-methyl in pre-emergence applications.

Environmental fate Chiral inversion Soil degradation

Haloxyfop-P-Methyl: Evidence-Based Application Scenarios for Research and Industrial Procurement


Post-Emergence Control of Urochloa decumbens (Signal Grass) in Broadleaf Crops

Based on direct comparative field efficacy data, haloxyfop-p-methyl demonstrates superior post-emergence control of Urochloa decumbens relative to propaquizafop, quizalofop-p-ethyl, and fluazifop-p-butyl [1]. This scenario is particularly relevant for peanut production systems and other broadleaf crops where signal grass is a troublesome weed. The systemic action of haloxyfop-P-methyl ensures control of both above-ground growth and below-ground perennial structures.

ACCase Resistance Management Programs in Eleusine indica Populations

In regions where Eleusine indica resistance to ACCase inhibitors is documented, haloxyfop-p-methyl retains a lower resistance factor (RF = 5.64) compared to fluazifop-p-butyl (RF = 10.66) and sethoxydim (RF = 9.80) [2]. This differential resistance profile supports the strategic use of haloxyfop-p-methyl in rotation or tank-mix programs to manage resistance evolution while maintaining acceptable weed control efficacy.

High-Efficiency Bulk Procurement with Optimized Logistics

High-load emulsifiable concentrate formulations containing approximately 900 gae/L haloxyfop-P-methyl enable reduced packaging volume, lower transportation costs per unit of active ingredient, and decreased solvent usage relative to conventional 520 gae/L formulations [3]. However, procurement specifications for cold-climate regions should incorporate viscosity requirements, as the high-load formulation exhibits approximately 69-fold higher viscosity at −5°C (11 Pa·s vs 0.16 Pa·s), which may impact handling and application equipment performance.

Post-Emergence Grass Control in Rice Systems with ACCase-Resistant Varieties

Research has demonstrated that haloxyfop-p-methyl effectively controls weedy rice (Oryza sativa) in conjunction with ACCase-resistant rice lines developed through gamma-ray mutagenesis [4]. Plant dose-response assays confirmed resistance to haloxyfop-p-methyl and quizalofop-p-ethyl, with resistance conferred by a point mutation at amino acid position 2027 in the ACCase enzyme. This represents an innovative strategy for weedy rice management in paddy rice production.

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